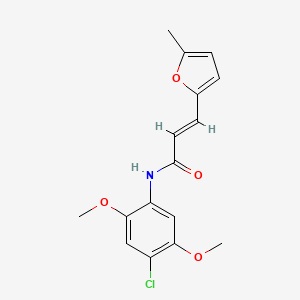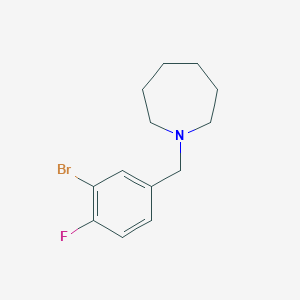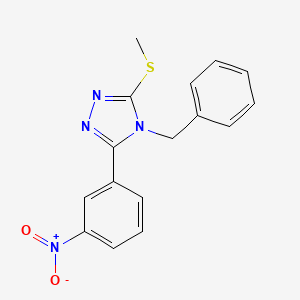![molecular formula C18H16ClNO B5777783 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)
1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone, also known as 4-Chloro-α-PVP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. The compound belongs to the class of substituted cathinones, which are structurally similar to amphetamines and cathinone, a natural stimulant found in the khat plant.
Mécanisme D'action
The exact mechanism of action of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone is not fully understood, but it is believed to primarily act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the brain, leading to a stimulant effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone are similar to those of other stimulants such as cocaine and amphetamines. The compound has been shown to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria, alertness, and increased energy. However, it can also lead to negative effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone in lab experiments is its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for investigating the role of these neurotransmitters in the brain. However, the compound's psychoactive effects and potential for abuse limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone. One area of interest is its potential therapeutic applications, particularly in the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD). Another direction is the investigation of the compound's effects on the brain and behavior, including its potential for addiction and abuse liability. Additionally, further research is needed to fully understand the mechanism of action of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone and its interactions with other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone involves the reaction of 4-chlorobenzyl chloride with indole-3-acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by recrystallization. The synthesis method has been described in detail in a study by Kolanos et al. (2015).
Applications De Recherche Scientifique
1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone has been primarily used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Studies have shown that the compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.
Propriétés
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]indol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-18(21)16-12-20(17-6-4-3-5-15(16)17)11-13-7-9-14(19)10-8-13/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTIPKPYEGQPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-chlorobenzyl)-1H-indol-3-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
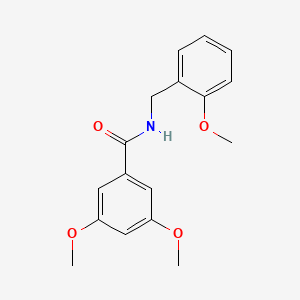

![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)
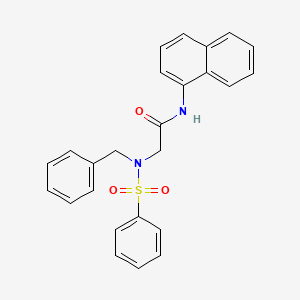
![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)
